Cyclohexanone, 6-methyl-2,2-diphenyl-
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Overview
Description
Cyclohexanone, 6-methyl-2,2-diphenyl- is an organic compound with the molecular formula C₁₉H₂₀O and a molecular weight of 264.3615 g/mol . This compound is characterized by a cyclohexanone ring substituted with a methyl group and two phenyl groups. It is a colorless to pale yellow liquid with a distinct odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanone, 6-methyl-2,2-diphenyl- can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation of cyclohexanone with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of cyclohexanone, 6-methyl-2,2-diphenyl- often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 6-methyl-2,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Cyclohexanone, 6-methyl-2,2-diphenyl- has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexanone, 6-methyl-2,2-diphenyl- involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler analog with a single ketone group.
2,6-Diphenylcyclohexanone: Similar structure but lacks the methyl group.
2-Methyl-6-phenylcyclohexanone: Similar but with only one phenyl group.
Uniqueness
Cyclohexanone, 6-methyl-2,2-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
50592-52-4 |
---|---|
Molecular Formula |
C19H20O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
6-methyl-2,2-diphenylcyclohexan-1-one |
InChI |
InChI=1S/C19H20O/c1-15-9-8-14-19(18(15)20,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-7,10-13,15H,8-9,14H2,1H3 |
InChI Key |
KOTLGIFDJZDYEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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